

Application Notes & Protocols for Identifying the Molecular Target of Celangulin V

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Compound of Interest		
Compound Name:	Celangulin V	
Cat. No.:	B15363912	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Celangulin V is a sesquiterpenoid polyester isolated from Celastrus angulatus that exhibits significant insecticidal properties.[1] Its primary mode of action involves the disruption of the digestive system in susceptible insects, particularly lepidopteran larvae.[2] Understanding the precise molecular target of **Celangulin V** is crucial for elucidating its mechanism of action, optimizing its insecticidal activity, and developing novel bio-pesticides.[3] These application notes provide a detailed overview of the methods used to identify the molecular target of **Celangulin V**, with a focus on affinity-based proteomics approaches. The primary target identified for **Celangulin V** is the vacuolar H+-ATPase (V-ATPase), an essential enzyme for maintaining pH homeostasis in insect midgut cells.[4][5]

1. Overview of Target Identification Strategies

The identification of protein targets for small molecules, a process often referred to as target deconvolution, is a critical step in drug discovery and chemical biology.[6] Several strategies can be employed, broadly categorized as affinity-based and label-free methods.[7]

 Affinity-Based Methods: These techniques rely on the specific interaction between the small molecule (ligand) and its protein target. A modified version of the small molecule, containing a linker and an affinity tag (e.g., biotin), is used to "fish out" the target protein from a complex biological sample like a cell lysate.[7][8]



- Photoaffinity Labeling: This is a powerful affinity-based technique where a photo-reactive group is incorporated into the small molecule probe.[9] Upon UV irradiation, the probe covalently crosslinks to its binding partner, allowing for stringent purification and identification.[9]
- Label-Free Methods: These approaches detect the interaction between a small molecule and
 its target without requiring modification of the compound. Examples include Drug Affinity
 Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA), which
 measure changes in protein stability upon ligand binding.[7][10][11]

For **Celangulin V**, affinity chromatography has been successfully applied to identify its binding partners in the midgut of Mythimna separata larvae.[2][12]

2. Data Presentation

Table 1: Potential Binding Proteins of **Celangulin V** Identified by Affinity Chromatography

This table summarizes the proteins isolated from the midgut of Mythimna separata larvae using a **Celangulin V**-coupled Sepharose 4B affinity column.[2][12]

Protein Name	Proposed Function/Relevance	
V-ATPase	Primary target; involved in energizing the plasma membrane.[2][4]	
Aminopeptidase N (APN)	A known receptor for some insecticidal toxins.	
Actin	Cytoskeletal protein; may be involved in cellular defense.	
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)	A metabolic enzyme with various non-glycolytic functions.	
Thioredoxin peroxidase (TPx)	Involved in antioxidant defense.	
Zinc finger protein	Involved in transcriptional regulation.	
SUMO E3 ligase RanBP2	Regulates protein sumoylation.	
Transmembrane protein 1	Function to be determined in this context.	



Table 2: Inhibitory Effect of Celangulin V on V-ATPase Activity

This table presents hypothetical quantitative data on the inhibition of V-ATPase by **Celangulin V**, which can be determined through an in vitro enzyme activity assay.

Celangulin V Concentration (µM)	V-ATPase Activity (% of Control)	Standard Deviation
0 (Control)	100	± 4.5
0.1	85	± 5.1
1	52	± 3.8
10	21	± 2.9
100	5	± 1.5

3. Experimental Protocols

3.1. Protocol 1: Affinity Chromatography for Celangulin V Target Pulldown

This protocol describes the enrichment of **Celangulin V** binding proteins from insect midgut lysate.

Materials:

Celangulin V

- CNBr-activated Sepharose 4B
- · 6-aminoacetic acid
- Insect midgut tissue
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
- Wash buffer (e.g., Lysis buffer with lower detergent concentration)



- Elution buffer (e.g., high concentration of free Celangulin V, or a low pH buffer like 0.1 M glycine-HCl pH 2.5)
- · Bradford assay reagent
- SDS-PAGE reagents and equipment
- Mass spectrometer (e.g., LC/Q-TOF-MS)

Procedure:

- Ligand Synthesis: Synthesize a Celangulin V derivative with a linker, such as Celangulin V 6-aminoacetic acid ester, to enable coupling to the affinity matrix.[2][12]
- Affinity Matrix Preparation: Couple the **Celangulin V**-linker derivative to CNBr-activated Sepharose 4B according to the manufacturer's instructions.
- Protein Lysate Preparation: Homogenize insect midgut tissue in ice-cold lysis buffer.
 Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins. Determine the protein concentration using a Bradford assay.
- Affinity Purification:
 - Incubate the protein lysate with the Celangulin V-coupled Sepharose beads for 2-4 hours at 4°C with gentle rotation.
 - As a negative control, incubate a separate aliquot of lysate with uncoupled Sepharose beads.
- Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins using an appropriate elution buffer. Competitive elution with a high concentration of free **Celangulin V** is preferred to specifically elute binding partners.
- Analysis:



- Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).
- Excise the protein bands of interest and identify them using mass spectrometry.

3.2. Protocol 2: V-ATPase Activity Assay

This protocol measures the effect of **Celangulin V** on the enzymatic activity of V-ATPase.

Materials:

- Purified or enriched V-ATPase enzyme preparation
- Celangulin V
- ATP
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 50 mM KCl)
- Phosphate detection reagent (e.g., Malachite Green)

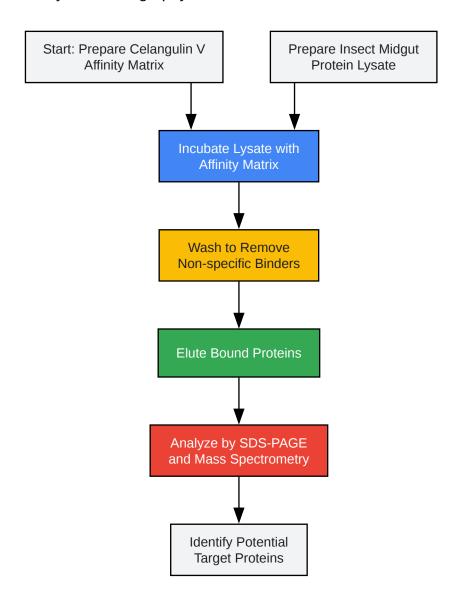
Procedure:

- Prepare a series of dilutions of Celangulin V in the assay buffer.
- In a 96-well plate, add the V-ATPase preparation to each well.
- Add the different concentrations of Celangulin V to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature. Include a control with no Celangulin V.
- Initiate the enzymatic reaction by adding ATP to each well.
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
- Calculate the percentage of V-ATPase activity relative to the control for each concentration of Celangulin V.



4. Visualizations

4.1. Workflow for Affinity Chromatography

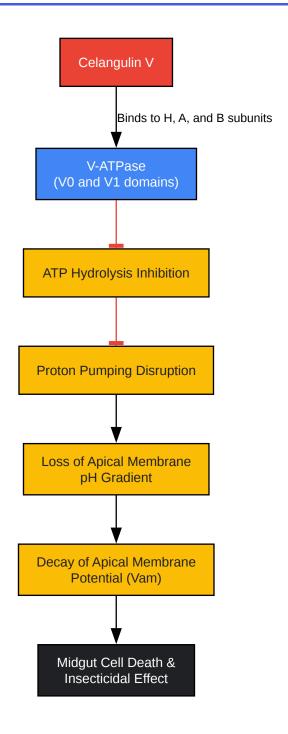


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Caption: Workflow for identifying Celangulin V binding proteins.

4.2. Signaling Pathway of Celangulin V Action



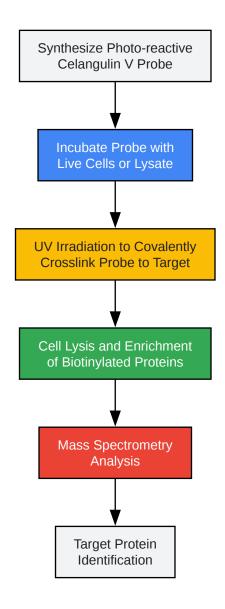


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Caption: Celangulin V's inhibitory effect on V-ATPase.

4.3. Workflow for Photoaffinity Labeling





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Caption: General workflow for photoaffinity labeling.

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Methodological & Application





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